molecular formula C16H17N7O2 B2796384 1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 869073-16-5

1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2796384
CAS No.: 869073-16-5
M. Wt: 339.359
InChI Key: UOERFKZYVYJOSX-UHFFFAOYSA-N
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Description

1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-nitrophenyl group and a piperazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of 1-methylpiperazine and 4-fluoronitrobenzene. These intermediates undergo a nucleophilic substitution reaction to form 1-methyl-4-(4-nitrophenyl)piperazine. This intermediate is then reacted with appropriate pyrazolo[3,4-d]pyrimidine derivatives under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core with the nitrophenyl and piperazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methyl-4-[4-(4-nitrophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-20-15-14(10-19-20)16(18-11-17-15)22-8-6-21(7-9-22)12-2-4-13(5-3-12)23(24)25/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOERFKZYVYJOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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